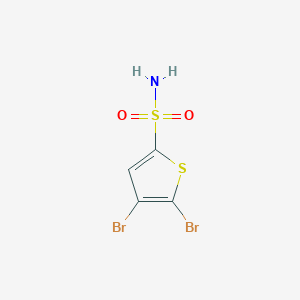

4,5-Dibromothiophene-2-sulfonamide

Description

Properties

IUPAC Name |

4,5-dibromothiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2NO2S2/c5-2-1-3(10-4(2)6)11(7,8)9/h1H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUBKAHZGMXJBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)Br)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384448 | |

| Record name | 4,5-dibromothiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77893-69-7 | |

| Record name | 4,5-dibromothiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to 4,5-Dibromothiophene-2-sulfonamide in Pharmaceutical Synthesis

For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides an in-depth technical guide on 4,5-dibromothiophene-2-sulfonamide, a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably carbonic anhydrase inhibitors. This guide delineates its synthesis, chemical properties, and critical role in the construction of complex active pharmaceutical ingredients (APIs).

Introduction: The Significance of the Thiophene Sulfonamide Scaffold

The thiophene ring is a versatile heterocyclic scaffold in medicinal chemistry, prized for its bioisosteric relationship with the benzene ring, which allows for favorable interactions with biological targets. When functionalized with a sulfonamide group, the resulting thiophene sulfonamide moiety becomes a powerful pharmacophore, particularly for the inhibition of metalloenzymes. The sulfonamide group can coordinate to the zinc ion in the active site of enzymes like carbonic anhydrase, leading to potent inhibition.

4,5-Dibromothiophene-2-sulfonamide is a strategically important intermediate due to the presence of two bromine atoms on the thiophene ring. These bromine atoms serve as versatile synthetic handles, allowing for the introduction of additional functionality through various cross-coupling reactions. This enables the construction of a diverse library of compounds from a single, well-defined intermediate. Furthermore, the specific substitution pattern of the dibromo-sulfonamide provides a unique starting point for the synthesis of complex, polycyclic thiophene derivatives, such as those found in the carbonic anhydrase inhibitors dorzolamide and brinzolamide.

Synthesis of 4,5-Dibromothiophene-2-sulfonamide: A Two-Step Approach

The synthesis of 4,5-dibromothiophene-2-sulfonamide is typically achieved through a two-step process starting from 2,3-dibromothiophene. This process involves an electrophilic sulfonation followed by amidation of the resulting sulfonyl chloride.

Caption: Synthetic pathway for 4,5-Dibromothiophene-2-sulfonamide.

Step 1: Chlorosulfonation of 2,3-Dibromothiophene

The first step is the chlorosulfonation of 2,3-dibromothiophene. This is an electrophilic aromatic substitution reaction where chlorosulfonic acid serves as the source of the chlorosulfonyl group (-SO₂Cl). The reaction is typically carried out in an inert solvent at low temperatures to control the reactivity of the chlorosulfonic acid and to minimize side reactions.

Experimental Protocol: Synthesis of 4,5-Dibromothiophene-2-sulfonyl chloride

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place 2,3-dibromothiophene (1.0 eq).

-

Solvent and Cooling: Add a suitable inert solvent such as dichloromethane or chloroform. Cool the reaction mixture to 0-5 °C using an ice bath.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

-

Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like hexane or a mixture of hexane and ethyl acetate.

Step 2: Amidation of 4,5-Dibromothiophene-2-sulfonyl chloride

The second step involves the conversion of the sulfonyl chloride to the corresponding sulfonamide. This is a nucleophilic acyl substitution reaction where ammonia or an ammonia source attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.

Experimental Protocol: Synthesis of 4,5-Dibromothiophene-2-sulfonamide

-

Reaction Setup: In a round-bottom flask, dissolve 4,5-dibromothiophene-2-sulfonyl chloride (1.0 eq) in a suitable solvent such as acetone or tetrahydrofuran.

-

Addition of Ammonia Source: Cool the solution in an ice bath and slowly add an excess of aqueous ammonium hydroxide (e.g., 28-30% solution) or bubble ammonia gas through the solution.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 2-4 hours.

-

Work-up: If a precipitate forms, collect it by filtration. If no precipitate forms, remove the organic solvent under reduced pressure.

-

Isolation and Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol-water or acetone-water, to yield 4,5-dibromothiophene-2-sulfonamide as a solid.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of 4,5-dibromothiophene-2-sulfonamide is crucial for its handling, storage, and use in subsequent synthetic steps.

| Property | Value |

| Molecular Formula | C₄H₃Br₂NO₂S₂ |

| Molecular Weight | 332.99 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Data not readily available. The precursor, 4,5-dibromothiophene-2-sulfonyl chloride, has a reported melting point of 72-81°C[1]. The melting point of the sulfonamide is expected to be higher. For the related compound 5-bromothiophene-2-sulfonamide, the melting point is 138-142 °C[2]. |

| Solubility | Expected to be sparingly soluble in water, but soluble in polar organic solvents such as acetone, tetrahydrofuran, and methanol. |

Quality Control and Analytical Workflow

A robust analytical workflow is essential to ensure the purity and identity of 4,5-dibromothiophene-2-sulfonamide before its use in pharmaceutical synthesis.

Caption: Quality control workflow for 4,5-Dibromothiophene-2-sulfonamide.

-

Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique for monitoring the progress of the synthesis and for preliminary purity assessment. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final intermediate. A reversed-phase C18 column with a gradient elution of water and acetonitrile is a common starting point for method development.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the compound. The ¹H NMR spectrum is expected to show a singlet for the proton on the thiophene ring. The ¹³C NMR will show four distinct signals for the thiophene carbons.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern due to the presence of two bromine atoms.

Application as a Pharmaceutical Intermediate: The Gateway to Carbonic Anhydrase Inhibitors

4,5-Dibromothiophene-2-sulfonamide is a key precursor in the synthesis of several carbonic anhydrase inhibitors, which are used in the treatment of glaucoma. The bromine atoms at the 4 and 5 positions provide the necessary handles to construct the fused ring systems characteristic of drugs like dorzolamide and brinzolamide.

Role in the Synthesis of Dorzolamide and Brinzolamide Analogues

While specific industrial synthesis routes are often proprietary, the general strategy involves the selective functionalization of the bromine atoms. For instance, one of the bromine atoms can be displaced by a nucleophile, followed by an intramolecular cyclization to form the thienothiopyran or thienothiazine ring system. The other bromine atom can be retained or further functionalized to modulate the pharmacological properties of the final molecule.

The synthesis of dorzolamide and brinzolamide involves the construction of a chiral, fused heterocyclic system. While 4,5-dibromothiophene-2-sulfonamide is a plausible starting material for analogues, the commercial syntheses of dorzolamide and brinzolamide often start from different thiophene derivatives to achieve the desired stereochemistry more efficiently. However, the chemistry of 4,5-dibromothiophene-2-sulfonamide is highly relevant for the development of novel carbonic anhydrase inhibitors and other pharmaceutical agents.

Conclusion

4,5-Dibromothiophene-2-sulfonamide is a valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward two-step synthesis from readily available starting materials, combined with the synthetic utility of its dibromo-substitution pattern, makes it an attractive building block for the construction of complex heterocyclic compounds. A thorough understanding of its synthesis, properties, and analytical characterization is essential for its effective application in drug discovery and development, particularly in the pursuit of novel carbonic anhydrase inhibitors.

References

- Thermo Fisher Scientific. 4,5-Dibromothiophene-2-sulfonyl chloride, 97%.

- ChemicalBook. 5-Bromothiophene-2-sulfonamide.

Sources

Technical Guide: Regioisomeric Divergence in Dibromothiophene Sulfonamides

This guide provides an in-depth technical analysis of the structural, synthetic, and reactive divergences between 4,5-dibromothiophene-2-sulfonamide and 2,5-dibromothiophene-3-sulfonamide .

Executive Summary

In medicinal chemistry and materials science, the thiophene ring serves as a critical bioisostere for benzene. However, the introduction of a sulfonamide pharmacophore combined with two bromine handles creates distinct regioisomeric landscapes.

The core difference lies in the synthetic accessibility and the orthogonal reactivity of the carbon-bromine (C-Br) bonds:

-

4,5-Dibromo-2-sulfonamide: Possesses one

-halogen (C5) and one -

2,5-Dibromo-3-sulfonamide: Possesses two

-halogens (C2, C5) flanking a

Module 1: Structural & Electronic Landscape

Understanding the numbering and electronic environment is prerequisite to predicting reactivity.

Nomenclature and Numbering

Thiophene numbering begins at the sulfur atom (position 1).[1]

-

Isomer A (4,5-dibromo-2-sulfonamide): The sulfonamide is at C2 (

).[1] Bromines occupy C4 ( -

Isomer B (2,5-dibromo-3-sulfonamide): The sulfonamide is at C3 (

).[1] Bromines occupy C2 (

Electronic Perturbation

The sulfonamide group (

| Feature | 4,5-Dibromo-2-sulfonamide | 2,5-Dibromo-3-sulfonamide |

| Electronic Bias | C2-Sulfonamide pulls electron density from C3 and C5. | C3-Sulfonamide pulls density from C2 and C4. |

| C-Br Bond Strength | C5-Br: Weakened (activated) by | C2-Br: Highly activated (ortho to EWG + |

| Dipole Moment | High (Vectors of | Moderate (Vectors partially cancel). |

Module 2: Synthetic Architectures

The synthesis of these isomers requires fundamentally different strategies. You cannot easily interconvert them; the starting material dictates the path.

Synthesis of 4,5-Dibromothiophene-2-sulfonamide

Strategy: Electrophilic Aromatic Substitution (EAS) on a pre-sulfonated core.[1]

Because the sulfonamide is a meta-director (in benzene terms) but thiophene

-

Step 1: Bromination of thiophene-2-sulfonamide with excess

or NBS.[1] -

Mechanism: The first bromine adds to C5 (

, favored).[1] The second bromine adds to C4 (

Synthesis of 2,5-Dibromothiophene-3-sulfonamide

Strategy: Chlorosulfonation of a pre-brominated core.

Direct sulfonylation of 2,5-dibromothiophene forces the electrophile (

-

Step 1: Reaction of 2,5-dibromothiophene with chlorosulfonic acid.

-

Step 2: Amination of the sulfonyl chloride.

Visualization of Synthetic Logic

Figure 1: Divergent synthetic pathways.[1] The starting scaffold determines the final regiochemistry.

Module 3: Reactivity & Functionalization (The "Why It Matters")

For drug development, the ability to selectively functionalize these molecules is paramount.

The Suzuki Selectivity Rule

In Palladium-catalyzed cross-couplings (Suzuki, Stille, Sonogashira), the rate of oxidative addition follows this hierarchy in thiophenes:

Case Study: 4,5-Dibromo-2-sulfonamide

This molecule acts as a sequential scaffold .

-

First Coupling: Occurs exclusively at C5 (

).[1] The C4-Br remains intact. -

Second Coupling: Occurs at C4 (

) using harsher conditions (higher temp, bulky ligands like XPhos).[1]

-

Application: Creating linear, tri-substituted thiophene chains with three different groups (Sulfonamide, Aryl A, Aryl B).

Case Study: 2,5-Dibromo-3-sulfonamide

This molecule acts as a symmetric/competitive scaffold .

-

First Coupling: Competition between C2 and C5.

-

Outcome: Often results in a mixture of mono-coupled products or bis-coupled products unless controlled carefully.

-

Application: Best used when creating symmetric 2,5-diaryl derivatives or when the C2/C5 difference is enhanced by the specific catalyst ligand bite angle.

Figure 2: Reactivity forecast for Palladium-catalyzed cross-coupling reactions.

Module 4: Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing to the next step.

Protocol A: Synthesis of 2,5-Dibromothiophene-3-sulfonamide

Reagents: 2,5-dibromothiophene (1.0 eq), Chlorosulfonic acid (5.0 eq),

-

Chlorosulfonation:

-

Cool chlorosulfonic acid (5 eq) to 0°C in a dry flask under

. -

Add 2,5-dibromothiophene dropwise over 20 mins. (Exothermic!).[1]

-

Checkpoint: Monitor TLC.[2][3] The non-polar starting material should disappear, replaced by a polar baseline spot (sulfonyl chloride).[1]

-

Stir at RT for 2 hours, then heat to 50°C for 1 hour to ensure completion.

-

-

Quench & Amination:

-

Pour the reaction mixture onto crushed ice carefully (Violent reaction!). Extract the sulfonyl chloride with DCM.

-

Add the DCM layer dropwise to a stirred solution of concentrated

(excess) at 0°C.

-

-

Purification:

Protocol B: Regioselective Suzuki Coupling (for 4,5-isomer)

Objective: Selectively couple at C5 of 4,5-dibromothiophene-2-sulfonamide.

-

Setup:

-

Catalyst:

-

Reaction:

-

Workup:

-

Standard aqueous workup. Purify via silica column (Hexane/EtOAc gradient).

-

Module 5: Pharmacological Implications (SAR)[1]

When designing ligands for protein targets (e.g., Carbonic Anhydrase, Endothelin Receptors), the choice of isomer dictates the vector of the halogen bond.[1]

| Property | 4,5-Isomer Effect | 2,5-Isomer Effect |

| Halogen Bonding (XB) | The C4-Br and C5-Br provide adjacent XB donors. Useful for pockets with dual carbonyls or backbone interactions. | The C2-Br and C5-Br vectors are ~145° apart. Useful for spanning wide pockets. |

| Metabolic Stability | C3 is the only open hydrogen. It is sterically shielded, potentially reducing metabolic oxidation.[1] | C4 is the open hydrogen. It is more accessible to CYP450 enzymes compared to the 4,5-isomer's C3-H. |

| Solubility | Lower symmetry often leads to higher solubility in organic formulation solvents. | Higher symmetry (pseudo-C2v) often leads to higher crystallinity and lower solubility.[1] |

References

-

Medicinal Chemistry of Thiophenes

-

Suzuki Coupling Mechanisms

-

Halogen Bonding in Drug Design

-

Regioselective Bromination

-

Synthesis of Sulfonamide Derivatives

Sources

- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. reddit.com [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Strategic Utilization of Dibromothiophene Scaffolds in Medicinal Chemistry

The following technical guide details the strategic application of dibromothiophene derivatives in drug discovery, focusing on regioselective synthetic methodologies and bioisosteric utility.

Content Type: Technical Guide | Audience: Medicinal Chemists & Process Scientists

Executive Summary: The Thiophene Bioisostere

In modern drug discovery, the thiophene ring serves as a critical bioisostere for the benzene ring.[1] While structurally similar, thiophene offers distinct physicochemical advantages:

-

Electronic Profile: Thiophene is electron-rich (π-excessive), facilitating cation-π interactions within protein binding pockets that benzene cannot achieve.

-

Metabolic & Lipophilic Tuning: Replacing a phenyl ring with thiophene often reduces lipophilicity (LogP) and alters metabolic clearance rates (CL_int), serving as a tactic to resolve "molecular obesity" in lead optimization.

-

Geometric Vectors: The bond angles of thiophene (C–S–C ~92°) differ from benzene (120°), allowing for subtle vector adjustments to optimize ligand-receptor fit.

Dibromothiophenes (2,5-, 3,4-, and 2,3-isomers) are the primary electrophilic workhorses used to access these scaffolds. Their utility lies in regioselective cross-coupling , allowing chemists to sequentially install distinct pharmacophores with high precision.

Structural Versatility & Regioselectivity

The core challenge and opportunity in using dibromothiophenes is controlling the site of functionalization.

2,5-Dibromothiophene: The Linear Scaffold

This is the most common isomer, used to create linear bi-aryl or tri-aryl systems.

-

Symmetry Breaking: In symmetric 2,5-dibromothiophene, mono-arylation is achieved via stoichiometric control and electronic deactivation. The starting material (disubstituted) is more electron-deficient and thus undergoes oxidative addition with Pd(0) faster than the mono-arylated product.

-

Substituent Effects: In 3-substituted-2,5-dibromothiophenes (e.g., 3-hexyl, 3-methyl), steric hindrance dictates selectivity. The C5 position (distal to the substituent) is sterically accessible, while the C2 position (proximal) is hindered.

3,4-Dibromothiophene: The Fused-Ring Precursor

Unlike the 2,5-isomer, 3,4-dibromothiophene is pivotal for synthesizing fused bicyclic systems such as thieno[3,4-b]pyrazines and thieno[3,4-b]thiophenes . These fused systems are increasingly relevant in kinase inhibitor design, offering a flat, rigid core that mimics the adenine hinge-binding region.

Visualization of Regioselectivity Logic

The following diagram illustrates the decision matrix for functionalizing 3-substituted-2,5-dibromothiophenes.

Figure 1: Mechanistic logic driving regioselective oxidative addition in 3-substituted dibromothiophenes.

Key Synthetic Methodologies

To ensure reproducibility and high yield, specific catalytic systems are required.

Site-Selective Suzuki-Miyaura Coupling

The Suzuki coupling is the preferred method for arylating dibromothiophenes due to the low toxicity of boron reagents and tolerance of aqueous conditions.

Mechanism of Selectivity:

-

Oxidative Addition: Pd(0) inserts into the C–Br bond.[2] In 2,5-dibromo-3-hexylthiophene, the C5–Br bond is inserted preferentially due to the steric blocking of C2 by the hexyl group.

-

Transmetallation: The boronic acid transfers the aryl group.

-

Reductive Elimination: Formation of the C–C bond.[2]

The "Halogen Dance" (Specialized Technique)

For 2,3-dibromothiophene, standard lithiation can trigger a "halogen dance"—a base-catalyzed migration of the bromine atom to a more stable position (typically the

-

Application: This is utilized to access thermodynamically stable isomers that are difficult to synthesize directly.

-

Control: Requires low temperatures (-78°C) and non-nucleophilic bases (LDA) to suppress or direct the migration.

Experimental Protocol: Mono-Arylation of 2,5-Dibromothiophene

Objective: Synthesize 2-bromo-5-(4-cyanophenyl)thiophene via selective mono-Suzuki coupling. This intermediate is a precursor for BoNT/A LC inhibitors [1].

Reagents:

-

Coupling Partner: 4-Cyanophenylboronic acid (1.1 eq)

-

Catalyst: Pd(PPh3)4 (3-5 mol%)

-

Base: Na2CO3 (2.0 M aqueous solution)

-

Solvent: 1,4-Dioxane or DME (Dimethoxyethane)

Step-by-Step Methodology:

-

System Preparation: Flame-dry a Schlenk flask and purge with Argon for 15 minutes. Oxygen exclusion is critical to prevent homocoupling of the boronic acid.

-

Catalyst Activation: Dissolve Pd(PPh3)4 in degassed 1,4-dioxane. Stir for 10 minutes at room temperature.

-

Addition: Add 2,5-dibromothiophene via syringe. Add the aqueous Na2CO3 solution.

-

Initiation: Add 4-cyanophenylboronic acid in one portion.

-

Reaction: Heat the mixture to 80–90°C for 4–6 hours.

-

Note: Monitoring via TLC/LC-MS is essential. Stop the reaction as soon as the dibromo starting material is consumed to prevent formation of the bis-coupled byproduct.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine, and dry over Na2SO4.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient). The mono-coupled product typically elutes after the starting material but before the bis-coupled byproduct.

Data Summary Table: Optimization Parameters

| Parameter | Condition A (Standard) | Condition B (Optimized) | Outcome |

| Solvent | Toluene/Water | 1,4-Dioxane/Water | Dioxane improves solubility of boronic acids, increasing rate. |

| Base | K2CO3 | K3PO4 | Phosphate often yields cleaner profiles in thiophene couplings. |

| Temp | 110°C | 80°C | Lower temp improves mono-selectivity (Kinetic control). |

| Stoichiometry | 1.5 eq Boronic Acid | 1.05 eq Boronic Acid | Strict stoichiometry prevents over-arylation. |

Case Study: Thiophene-Based Kinase Inhibitors

Thiophene scaffolds are prominent in kinase inhibitors, often replacing the phenyl ring in the "hinge-binder" motif.

Example Application: In the development of inhibitors for VEGFR2 or p38 MAP kinase , a 2,5-disubstituted thiophene core is often built to orient a "tail" into the hydrophobic back-pocket of the enzyme.

Synthetic Workflow:

-

Start: 2,5-Dibromo-3-methylthiophene.

-

Step 1 (Regioselective): Suzuki coupling at C5 (distal) to install the hydrophobic tail (e.g., 4-fluorophenyl).

-

Step 2 (Forced): Buchwald-Hartwig amination or second Suzuki coupling at C2 (proximal) to install the hinge-binding motif (e.g., aminopyridine).

Figure 2: Sequential functionalization workflow for constructing kinase inhibitor scaffolds.

References

-

Synthesis of 2,5-Bis(4-amidinophenyl)thiophene derivatives providing submicromolar-range inhibition of the botulinum neurotoxin serotype A metalloprotease. Journal of Medicinal Chemistry. Link

-

Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. Link

-

Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry. Link

-

Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction. Molecules. Link

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling of Bromothiophene Sulfonamides

[1][2][3]

Executive Summary

Bromothiophene sulfonamides are privileged scaffolds in medicinal chemistry, serving as core structures for carbonic anhydrase inhibitors, diuretics, and anti-tumor agents. However, their functionalization via Palladium (Pd)-catalyzed cross-coupling presents distinct challenges: heteroatom poisoning (via the thiophene sulfur) and competitive coordination (via the acidic sulfonamide nitrogen).

This guide provides a validated, self-consistent protocol for the Suzuki-Miyaura coupling of bromothiophene sulfonamides. By transitioning from traditional Pd(0) sources to Third-Generation (G3) Buchwald Precatalysts, researchers can overcome catalyst deactivation, ensuring high yields (>85%) and reproducibility.

Mechanistic Challenges & Solutions

The "Heteroatom Trap"

In standard catalytic cycles, thiophenes act as soft Lewis bases. The sulfur atom can displace labile ligands (like triphenylphosphine) on the electrophilic Pd(II) intermediate, forming a stable, non-reactive "rest state." Furthermore, the primary sulfonamide moiety (

The Solution: Bulky Biaryl Phosphines

To mitigate these issues, we utilize sterically demanding, electron-rich ligands such as XPhos or RuPhos . These ligands serve two functions:[1][2]

-

Steric Bulk: Prevents the coordination of the thiophene sulfur or sulfonamide nitrogen to the metal center.

-

Electron Density: Accelerates the oxidative addition of the electron-rich bromothiophene C-Br bond.

Visualization: Catalytic Cycle & Poisoning Pathways

The following diagram illustrates the standard cycle versus the poisoning pathways that cause reaction failure in thiophene substrates.

Figure 1: The red dashed line represents the catalytic "dead end" caused by sulfur coordination, which is blocked by bulky ligands like XPhos.

Catalyst & Reagent Selection Guide

The choice of catalyst and base is critical.[3] Traditional catalysts like

| Component | Recommendation | Rationale |

| Catalyst | XPhos Pd G3 (or G4) | Gold Standard. The precatalyst structure ensures rapid activation at room temperature and prevents the formation of Pd-dimers. The XPhos ligand is bulky enough to prevent sulfur poisoning. |

| Alternative | Robust Economy Option. The bidentate ligand resists displacement but requires higher temperatures (>80°C) and is slower for sterically hindered substrates. | |

| Base | Anhydrous phosphate is superior to carbonates for acidic substrates. It buffers the reaction without generating water in situ (unlike hydroxides). | |

| Solvent | 1,4-Dioxane : | Water is essential for the transmetallation step in Suzuki couplings. Dioxane solubilizes the organic sulfonamide. |

| Boronic Acid | Aryl Boronic Acid (1.5 equiv) | Use excess to account for potential protodeboronation, a common side reaction with electron-rich heterocycles. |

Detailed Experimental Protocol

Target Reaction: Cross-coupling of 4-bromothiophene-2-sulfonamide with Phenylboronic acid.

Reagent Preparation

-

Substrate: 4-bromothiophene-2-sulfonamide (1.0 mmol, 242 mg)

-

Coupling Partner: Phenylboronic acid (1.5 mmol, 183 mg)

-

Catalyst: XPhos Pd G3 (0.02 mmol, 17 mg, 2 mol%)

-

Base: Potassium Phosphate Tribasic (

), finely ground (3.0 mmol, 636 mg) -

Solvent: 1,4-Dioxane (4 mL) and deionized Water (1 mL). Degas solvents prior to use.

Step-by-Step Workflow

-

Setup: In a 20 mL reaction vial equipped with a magnetic stir bar, add the bromothiophene sulfonamide , phenylboronic acid , and base .

-

Critical: Do not add the catalyst yet.

-

-

Inertion: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).

-

Solvent Addition: Syringe in the degassed Dioxane/Water mixture. Stir for 5 minutes to dissolve/suspend reactants.

-

Catalyst Addition: Briefly remove the septum (under positive inert gas flow) and add the XPhos Pd G3 catalyst quickly. Reseal and purge with inert gas for 1 minute.

-

Why: Adding catalyst last prevents non-specific decomposition before the ligand environment is established.

-

-

Reaction: Heat the block/bath to 60°C . Monitor via TLC or LCMS.

-

Expectation: Reaction is typically complete within 2–4 hours. If using

, heat to 90°C.

-

-

Workup (Scavenging):

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (10 mL).

-

Crucial Step: Add 5 mL of 1M HCl or saturated

to neutralize the reaction and break up any Pd-sulfonamide complexes. -

Separate layers. Wash organic layer with brine, dry over

.[4]

-

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Experimental Workflow Diagram

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Switch to XPhos Pd G3 or SPhos Pd G3 . Increase loading to 5 mol%. Ensure solvents are thoroughly degassed (oxygen kills the active species). |

| Pd Black Formation | Catalyst Decomposition | Temperature too high for the ligand stability. Lower temperature to 50°C and extend time. Ensure excess base is present to prevent Pd-amidate bridging. |

| Protodeboronation | Unstable Boronic Acid | This occurs with electron-poor boronic acids or 2-heteroaryl boronates. Switch to Boronic Esters (Pinacol) or add CuCl (10 mol%) as a co-catalyst. |

| Starting Material Remains | Poor Solubility | Switch solvent system to THF/Water or DMF/Water . Note that DMF requires higher workup effort. |

References

-

Buchwald-Hartwig Precatalysts (G3/G4)

-

Suzuki Coupling of Thiophenes

-

Catalyst Poisoning & Heterocycles

-

General Cross-Coupling Guides

- Title: The Ultimate Guide to Buchwald-Hartwig Amin

- Source: YouTube (Master Organic Chemistry/Lightboard), 2025.

-

URL:[Link]

Sources

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Solvent selection for reactions involving 4,5-Dibromothiophene-2-sulfonamide

Application Note: Solvent Selection & Process Engineering for 4,5-Dibromothiophene-2-sulfonamide

Executive Summary

4,5-Dibromothiophene-2-sulfonamide (CAS: 77893-69-7) is a high-value scaffold in Fragment-Based Drug Discovery (FBDD), particularly for targeting Bcl-2 family proteins and metallo-

This guide addresses the critical challenge of working with this molecule: Solubility vs. Reactivity . While the sulfonamide moiety imparts polarity, the dibromo-thiophene core is lipophilic and prone to aggregation. Incorrect solvent choice leads to stalled oxidative addition in cross-coupling or incomplete N-alkylation.[1] This protocol defines the optimal solvent systems to unlock high-yielding, regioselective transformations.[1]

Physicochemical Profile & Solvent Compatibility

Understanding the solute-solvent interaction is the first step to process control. The sulfonamide proton (

Table 1: Solubility Profile & Solvent Recommendations

| Solvent Class | Specific Solvent | Solubility Rating | Primary Application | Technical Notes |

| Polar Aprotic | DMF (N,N-Dimethylformamide) | Excellent | N-Alkylation, SnAr | Gold Standard.[1] Breaks intermolecular H-bonds of the sulfonamide. High boiling point allows thermal acceleration. |

| Polar Aprotic | DMSO (Dimethyl sulfoxide) | Excellent | Stock Solutions, Biological Assays | Hard to remove during workup. Use only if DMF is chemically incompatible.[1] |

| Ethers | 1,4-Dioxane | Good | Suzuki/Stille Coupling | Best balance of solubility and water miscibility for biphasic catalysis. |

| Ethers | THF (Tetrahydrofuran) | Moderate | Lithiation / Grignard | Good for cryogenic reactions. Solubility decreases significantly at -78°C; ensure dilute concentrations (<0.1 M). |

| Chlorinated | DCM (Dichloromethane) | Poor | Workup / Extraction | Not recommended for reaction media due to precipitation risks. |

| Nitriles | Acetonitrile (MeCN) | Moderate | Formamidine formation | Excellent for condensation reactions with dimethylformamide dimethyl acetal. |

Critical Reaction Protocols

Scenario A: Regioselective Suzuki-Miyaura Cross-Coupling

Challenge: The molecule has two bromine atoms.[2][3] Which one reacts first?

Mechanism: The C5-Br bond (alpha to sulfur) is significantly more electron-deficient and sterically accessible than the C4-Br bond.

Solvent Strategy: Use a 1,4-Dioxane/Water system.[1][4][5] The water is crucial for dissolving the inorganic base (

Protocol 1: C5-Selective Arylation

-

Preparation: In a pressure vial, charge 4,5-dibromothiophene-2-sulfonamide (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and

(2.0 equiv). -

Solvation: Add degassed 1,4-Dioxane : Water (4:1 v/v) to reach a concentration of 0.1 M.

-

Why 4:1? Higher water content precipitates the organic substrate; lower water content limits base solubility, stalling the transmetallation step.

-

-

Catalysis: Add

(5 mol%). Purge with Argon for 5 minutes. -

Reaction: Seal and heat to 90°C for 4-6 hours.

-

Monitoring: TLC (Hexane:EtOAc 3:1).[1] The C5-monocoupled product forms first. Over-reaction to the bis-coupled product is minimized by stoichiometry control.

-

-

Workup: Dilute with EtOAc, wash with brine. The sulfonamide group may cause the product to streak on silica; add 1% MeOH to the eluent.

Scenario B: N-Alkylation of the Sulfonamide

Challenge: The sulfonamide nitrogen is a weak nucleophile. It requires deprotonation to form the active sulfonamide anion.

Solvent Strategy: Anhydrous DMF .

Why: DMF supports the dissociation of the metal-sulfonamide salt (Li+ or Na+) and solvates the alkyl halide electrophile, accelerating the

Protocol 2: Base-Mediated N-Alkylation

-

Activation: Dissolve 4,5-dibromothiophene-2-sulfonamide (1.0 equiv) in anhydrous DMF (0.2 M).

-

Deprotonation: Add LiH (Lithium Hydride) (1.1 equiv) carefully at 0°C.[1]

-

Note: LiH is preferred over NaH for cleaner reaction profiles with sulfonamides in DMF.

-

-

Addition: Stir for 30 mins at RT until H2 evolution ceases (formation of Lithium sulfonamide salt).

-

Alkylation: Add Alkyl Bromide (1.1 equiv) dropwise.[1]

-

Reaction: Stir at RT for 3 hours . Heating is rarely needed and may cause degradation.[1]

-

Quench: Pour the reaction mixture into ice water. The product often precipitates as a solid, avoiding a liquid-liquid extraction.[1]

Process Visualization

Diagram 1: Solvent Selection Decision Matrix

Caption: Logical decision tree for selecting the optimal solvent system based on the target transformation.

Diagram 2: Sequential Functionalization Workflow

Caption: Regioselective logic for functionalizing the C5 (alpha) position prior to the C4 (beta) position.

Troubleshooting & Optimization (The "Solvent Effect")

| Observation | Diagnosis | Corrective Action |

| Precipitate forms upon adding base (Suzuki) | "Salting out" effect. The organic substrate is crashing out of the aqueous/organic mix. | Increase the organic solvent ratio (e.g., move from 4:1 to 6:1 Dioxane:Water) or switch to n-Butanol . |

| No reaction at C4-Br (Beta position) | Catalyst deactivation or insufficient energy. | Switch solvent to Toluene/Water (allows higher reflux temp >100°C) and use a bulky ligand catalyst like Pd(dppf)Cl2 .[1] |

| Incomplete N-Alkylation | Sulfonamide anion is pairing too tightly with the cation. | Add 18-Crown-6 (if using K2CO3) or switch solvent to HMPA/DMF mixture (use extreme caution/safety controls). |

References

-

Regioselective Suzuki Coupling of Dibromothiophenes BenchChem Application Data. "A Comparative Guide to Suzuki Coupling of 3,4-dibromothiophene-2-carbaldehyde and 4,5-dibromothiophene-2-carbaldehyde." (Verified context from search results)

-

Synthesis of Sulfonamide Derivatives via Suzuki Coupling ResearchGate. "A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactions."

-

N-Alkylation Protocols for Thiophene Sulfonamides PubMed Central (PMC).[1] "Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147."[4] (Contextual match from search result 1.6)

-

Thiophene Sulfonamide Reactivity & Kinetics International Science Congress Association. "Structure-Reactivity Correlation of Thiophene and Thiophene-2-Sulfonic Acid by Investigation of Rapid Kinetics of Bromination."

Sources

- 1. US11605834B2 - Sulfonimide salts for battery applications - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US5470973A - Synthesis of sulfonamide intermediates - Google Patents [patents.google.com]

- 4. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

Step-by-step synthesis of urease inhibitors from thiophene sulfonamides

Executive Summary & Rationale

The Clinical Challenge: Urease (urea amidohydrolase) is a nickel-dependent metalloenzyme critical for the survival of Helicobacter pylori in the acidic gastric environment.[1] By hydrolyzing urea into ammonia and carbamate, urease locally elevates pH, allowing bacterial colonization that leads to gastritis and peptic ulcers.

The Solution: Thiophene Sulfonamide Scaffolds While hydroxamic acids are traditional inhibitors, they suffer from rapid hydrolysis and poor pharmacokinetics. Thiophene sulfonamides offer a superior alternative due to:

-

Bioisosterism: The thiophene ring provides enhanced lipophilicity compared to benzene, improving gastric mucosal penetration.

-

Metal Chelation: The sulfonamide moiety (

) acts as a "warhead," coordinating competitively with the bi-nickel ( -

Schiff Base Versatility: Derivatizing the sulfonamide with aromatic aldehydes creates a "linker-tail" architecture that spans the enzyme's hydrophobic pocket, drastically lowering

values into the sub-micromolar range.

Retrosynthetic Workflow

The synthesis strategy employs a convergent three-phase approach. We avoid direct sulfonation with sulfuric acid to prevent ring destruction; instead, we utilize chlorosulfonic acid at controlled temperatures.

Figure 1: Step-wise synthetic pathway transforming the thiophene core into a bioactive Schiff base.

Detailed Synthetic Protocols

Phase 1: Scaffold Activation (Chlorosulfonation)

Objective: Introduce the sulfonyl chloride functional group at the C-2 position. Critical Control Point: Thiophene is electron-rich and prone to polymerization in strong acids. Temperature control is non-negotiable.

Reagents:

-

Thiophene (or 5-methylthiophene)

-

Chlorosulfonic acid (

) -

Dichloromethane (DCM)

-

Ice/Salt bath

Protocol:

-

Setup: Equip a 250 mL three-neck round-bottom flask with a dropping funnel, thermometer, and a calcium chloride drying tube (to exclude moisture).

-

Solvent Charge: Add 20 mL of anhydrous DCM and 0.1 mol of Chlorosulfonic acid. Cool the system to -5°C to 0°C using an ice/salt bath.

-

Addition: Dissolve 0.025 mol of Thiophene in 10 mL DCM. Add this solution dropwise over 45 minutes.

-

Why? Rapid addition causes an exotherm that leads to tar formation (polymerization).

-

-

Reaction: Stir at

for 1 hour, then allow to warm to room temperature (RT) over 2 hours. -

Quench: Pour the reaction mixture slowly onto 200g of crushed ice with vigorous stirring. The sulfonyl chloride will separate as an oil or solid.

-

Extraction: Extract with DCM (

). Wash the organic layer with cold water, dry over-

Yield Expectation: 65-75% (Yellowish oil/solid).

-

Phase 2: Linker Installation (Hydrazide Formation)

Objective: Convert the electrophilic chloride to a nucleophilic hydrazide.

Protocol:

-

Dissolve 0.01 mol of Thiophene-2-sulfonyl chloride in 20 mL THF. Cool to

. -

Add Hydrazine Hydrate (80%, 0.05 mol) dropwise.

-

Why Excess? Using 5 equivalents ensures mono-substitution and prevents the formation of the symmetrical sulfonyl-hydrazide dimer.

-

-

Stir for 3 hours at RT.

-

Evaporate solvent. Recrystallize the residue from ethanol.

-

Validation: IR peak appearance at 3300-3200

(

-

Phase 3: Pharmacophore Expansion (Schiff Base Condensation)

Objective: Create the azomethine (

Protocol:

-

Dissolve 0.001 mol of Thiophene-2-sulfonohydrazide in 15 mL absolute ethanol.

-

Add 0.001 mol of the chosen substituted benzaldehyde (e.g., 4-chlorobenzaldehyde).

-

Catalyst: Add 3-4 drops of glacial acetic acid.

-

Mechanism:[2] Acid protonates the aldehyde carbonyl, making it more susceptible to nucleophilic attack by the hydrazide.

-

-

Reflux: Heat at

for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3). -

Isolation: Cool to RT. The precipitate usually forms spontaneously. Filter, wash with cold ethanol, and dry.

Bioassay Validation: The Berthelot Method

To validate the inhibitor, we use the Indophenol (Berthelot) assay.[3] This colorimetric assay quantifies the ammonia released by urease; a reduction in blue color intensity indicates inhibition.

Assay Logic:

Reagent Preparation

-

Phosphate Buffer: 100 mM, pH 7.4.

-

Urease Solution: Jack Bean Urease (25 kU/L) in buffer.

-

Reagent A (Phenol): 1% w/v Phenol and 0.005% w/v Sodium Nitroprusside (catalyst).

-

Reagent B (Alkaline Hypochlorite): 0.5% w/v NaOH and 0.1% active chlorine (

).

Step-by-Step Assay Protocol

-

Incubation 1 (Enzyme + Inhibitor):

-

In a 96-well plate, add

of Enzyme Solution. -

Add

of Test Compound (dissolved in DMSO). -

Incubate at

for 15 minutes. -

Why? Allows the inhibitor to bind to the Nickel active site before the substrate arrives.

-

-

Reaction:

-

Add

of Urea (100 mM). Incubate for 15 minutes at

-

-

Color Development:

-

Add

of Reagent A . -

Add

of Reagent B . -

Incubate for 10 minutes at RT.

-

-

Measurement:

-

Read Absorbance at 625 nm using a microplate reader.[3]

-

Calculation:

Data Analysis & Expected Results

The following table summarizes expected potency ranges based on Structure-Activity Relationship (SAR) trends for this scaffold.

| Compound ID | R-Group (Aldehyde) | Potency vs. Standard | |

| Control | Thiourea | 21 - 23 | Reference |

| TS-01 | Phenyl (Unsubstituted) | Lower | |

| TS-04 | 4-Chlorophenyl | Higher | |

| TS-07 | 2,4-Dichlorophenyl | Superior | |

| TS-11 | 4-Nitro (Electron Withdrawing) | High |

Interpretation: Electron-withdrawing groups (Cl,

Mechanism of Action Visualization

Figure 2: Competitive inhibition mechanism. The sulfonamide oxygen atoms chelate the Nickel ions, sterically preventing Urea entry.

References

-

BenchChem. (2025).[3] Application Notes and Protocols for Testing Urease Inhibitors. Retrieved from

-

UCL iGEM. (2022).[6] Berthelot's Urease Activity Assay Protocol. Retrieved from

-

National Institutes of Health (NIH). (2020). Synthesis and Urease Inhibition Activities of 5-Aryl Thiophenes Bearing Sulphonylacetamide Moieties. Bioorganic Chemistry. Retrieved from

-

Sigma-Aldrich. (2024). 2-Thiophenesulfonyl chloride Product Information and Safety Data. Retrieved from

-

Organic Chemistry Portal. (2024). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from

Sources

- 1. Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]

- 2. Synthesis, Density Functional Theory (DFT), Urease Inhibition and Antimicrobial Activities of 5-Aryl Thiophenes Bearing Sulphonylacetamide Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. labcarediagnostics.com [labcarediagnostics.com]

- 5. mdpi.com [mdpi.com]

- 6. static.igem.wiki [static.igem.wiki]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Catalyst Poisoning in Thiophene Sulfonamide Reactions

Welcome to the technical support center for troubleshooting catalyst poisoning in thiophene sulfonamide reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of palladium-catalyzed cross-coupling reactions involving sulfur-containing heterocycles. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to diagnose and resolve challenges in your synthetic work.

The synthesis of thiophene sulfonamides is a critical process in medicinal chemistry, as these scaffolds are present in numerous bioactive compounds.[1][2][3][4] However, the very nature of the thiophene ring, with its sulfur atom, presents a significant challenge: the potential for catalyst poisoning.[5][6] This guide will provide in-depth, experience-driven advice in a direct question-and-answer format to address the specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or has completely stalled. What is the most likely cause?

A1: A stalled reaction is often the most immediate sign of catalyst deactivation. In the context of thiophene sulfonamide synthesis, the primary suspect is poisoning of the palladium catalyst by the sulfur atom in the thiophene ring itself or by other sulfur-containing impurities.[5][7]

Causality: The sulfur atom in thiophene and related compounds has lone pairs of electrons that can strongly adsorb to the active sites of the palladium catalyst.[7] This process, known as chemisorption, blocks the sites that are necessary for the catalytic cycle (oxidative addition, transmetalation, and reductive elimination) to proceed, effectively shutting down the reaction.[7][8] This deactivation can be either reversible (temporary) or irreversible (permanent), depending on the strength of the sulfur-metal bond formed.[7]

Troubleshooting Steps:

-

Verify Reagent Purity: Ensure that your thiophene starting material, amine, and sulfonyl chloride (or precursor) are of the highest possible purity. Trace impurities, especially other sulfur compounds, can have a disproportionately large negative impact. Consider purifying your reagents by distillation, crystallization, or filtration through a plug of activated alumina.[9]

-

Increase Catalyst Loading: As a diagnostic step, you can try increasing the catalyst loading. If the reaction proceeds with a higher loading, it strongly suggests that a stoichiometric amount of a poison is deactivating a portion of the catalyst. While not always a cost-effective solution, it can help you overcome the initial poisoning threshold.[7]

-

Screen Ligands: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) can sometimes protect the palladium center and enhance its stability and reactivity, potentially mitigating the poisoning effect.[9][10] It is often beneficial to add a slight excess of the ligand relative to the palladium source to prevent catalyst deactivation, as amines themselves can sometimes act as competing ligands.[9]

Q2: I'm observing a low yield of my desired thiophene sulfonamide, along with significant side products. What's happening?

A2: Low yields accompanied by side product formation often point to partial catalyst deactivation or competing reaction pathways. The catalyst may be poisoned to a degree that it becomes less selective, or alternative reactions like hydrodehalogenation may become more prominent.[7][11]

Causality: When some of the catalyst's active sites are blocked by sulfur, the reaction kinetics can change, potentially favoring undesired pathways.[7] For example, hydrodehalogenation, where the aryl halide is reduced instead of coupled, is a common side reaction in Buchwald-Hartwig amination and related cross-couplings.[11] This can be particularly problematic when using primary amines.[11]

Troubleshooting Steps:

-

Optimize Reaction Conditions: Adjusting parameters like temperature, pressure, and reactant concentrations can help shift the reaction equilibrium toward the desired product and away from side reactions.[7]

-

Choice of Base and Solvent: The base and solvent system is crucial. For instance, if using aryl iodides, a less polar solvent like toluene may be preferable to prevent the iodide salt formed from inhibiting the reaction.[9] If your substrates are sensitive to strong bases like sodium tert-butoxide, consider screening weaker bases such as cesium carbonate or potassium phosphate.[11][12]

-

Consider a More Sulfur-Tolerant Catalyst: If selectivity issues persist, you may need to switch to a catalyst system known for its resistance to sulfur poisoning. While palladium is common, exploring nickel-based catalysts could be a viable alternative in some cases.[10]

Q3: How can I confirm that my catalyst is being poisoned?

A3: Confirming catalyst poisoning requires a combination of experimental observation and analytical techniques.

Troubleshooting Workflow:

Caption: A logical workflow for troubleshooting catalyst poisoning.

Analytical Protocols:

-

Surface Analysis: Techniques like X-ray Photoelectron Spectroscopy (XPS) can analyze the elemental composition of the catalyst's surface, providing direct evidence of sulfur or other poisons bound to the metal.[13][14][15]

-

Elemental Analysis: Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS) can determine the bulk elemental composition of the catalyst. This is useful for quantifying the amount of poison present.[13]

-

Feedstock Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent tool for identifying and quantifying volatile impurities in your starting materials and solvents that could be poisoning the catalyst.[16][17]

Q4: Can I regenerate a poisoned catalyst?

A4: In some cases, yes. The ability to regenerate a catalyst depends on whether the poisoning is reversible or irreversible.[7]

-

Reversible Poisoning: This often involves weakly adsorbed species that can be removed.

-

Irreversible Poisoning: This involves the formation of very stable chemical bonds between the poison and the catalyst's active sites, such as the formation of stable metal sulfides.[7][13]

Regeneration Protocols:

| Regeneration Method | Description | Applicability | Reference |

| Thermal Treatment | Heating the catalyst in an inert or oxidizing atmosphere can sometimes desorb or burn off poisons. This is often done at elevated temperatures (e.g., >500°C). | Effective for some weakly adsorbed organic poisons and can sometimes break weaker sulfur bonds. | [18] |

| Chemical Washing | Washing the catalyst with specific solvents or chemical solutions can remove adsorbed poisons. This can range from simple solvent washes to treatment with acidic or basic solutions. | Highly dependent on the nature of the poison. Can be effective for removing fouling agents. | [14][19] |

| Reductive Treatment | Exposing the catalyst to a reducing atmosphere, such as hydrogen gas at elevated temperatures, can sometimes regenerate the active metal sites. | Has shown success in some cases for sulfur-poisoned palladium catalysts. | [20] |

Experimental Protocol: Basic Catalyst Wash

-

Separation: Carefully separate the solid catalyst from the reaction mixture by filtration.

-

Solvent Wash: Wash the catalyst sequentially with the reaction solvent, followed by a non-polar solvent (e.g., hexane) to remove organic residues, and then a polar solvent (e.g., methanol or ethanol).

-

Drying: Dry the catalyst thoroughly under vacuum.

-

Testing: Test the activity of the washed catalyst in a small-scale reaction to determine if any activity has been restored.

Visualizing the Poisoning Mechanism

The core issue in these reactions is the deactivation of the palladium catalyst by sulfur. The following diagram illustrates the primary mechanisms of this deactivation.

Caption: Primary mechanisms of catalyst deactivation by sulfur compounds.

Conclusion

Troubleshooting catalyst poisoning in thiophene sulfonamide reactions requires a systematic approach grounded in an understanding of the underlying chemical principles. By carefully considering reagent purity, optimizing reaction conditions, and being prepared to analyze and potentially regenerate your catalyst, you can overcome the inherent challenges posed by these valuable but reactive sulfur-containing molecules. This guide serves as a starting point for diagnosing and solving common issues, enabling more efficient and successful synthesis of your target compounds.

References

- Benchchem. (n.d.). Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds.

-

Intertek. (n.d.). Catalyst Poisoning Testing. Retrieved from [Link]

- Hinshaw, J. V., & Vercammen, J. (n.d.).

-

Wikipedia. (2023). Catalyst poisoning. In Wikipedia. Retrieved from [Link]

-

DCL Inc. (n.d.). Regeneration of palladium based catalyst for methane abatment. Retrieved from [Link]

-

DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. Retrieved from [Link]

- Google Patents. (n.d.). US3959382A - Method for reactivating palladium catalysts.

-

StudySmarter. (n.d.). Catalyst Poisoning: Palladium & Platinum. Retrieved from [Link]

-

MDPI. (2019). Catalysts Deactivation, Poisoning and Regeneration. Retrieved from [Link]

-

IntechOpen. (2016). Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid. Retrieved from [Link]

-

Tascon GmbH. (n.d.). Analysis of Catalysts. Retrieved from [Link]

-

Gulf Bio Analytical. (n.d.). Catalyst Poisoning Solutions. Retrieved from [Link]

-

ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts. Request PDF. Retrieved from [Link]

-

Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [r/chemistry]. Retrieved from [Link]

- Benchchem. (n.d.). Troubleshooting guide for Buchwald-Hartwig amination of aryl halides.

-

ResearchGate. (n.d.). An illustration of the three major sulphur deactivation mechanisms of... Download Scientific Diagram. Retrieved from [Link]

-

Erhardt, S., Grushin, V. V., Kilpatrick, A. H., Macgregor, S. A., Marshall, W. J., & Roe, D. C. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 130(14), 4828–4845. [Link]

- Haut, F.-L., & Keimer, A. (2026). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis.

-

Maxted, E. B. (1947). Studies in the detoxication of catalyst poisons. Part V. Thiophen. Journal of the Chemical Society (Resumed), 624. [Link]

- Khoshnood, M., & Salahvarzi, S. (2026). Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. Asian Journal of Green Chemistry.

- PubMed. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(14), 4828-45.

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. Request PDF. Retrieved from [Link]

-

YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

- Taniguchi, T. (2017). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Beilstein Journal of Organic Chemistry, 13, 1956–1970.

-

Wikipedia. (n.d.). Thiophene. In Wikipedia. Retrieved from [Link]

- Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.

- RSC Publishing. (n.d.). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Chemical Science.

-

Wikipedia. (n.d.). Cross-coupling reaction. In Wikipedia. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]

- Aguinaga, A., Montes, M., De la Cal, J. C., & Asua, J. M. (1994). Kinetics of the poisoning by thiophene of supported nickel catalysts. Industrial & Engineering Chemistry Research, 33(9), 2143–2149.

- Jafarpour, M., Rezaeifard, A., & Golshani, T. (2009). A Green, Catalyst-Free Method for the Synthesis of Sulfonamides and Sulfonylazides. Journal of Heterocyclic Chemistry, 46(3), 535-539.

- Villar, R., Encio, I., Migliaccio, M., Gil, M. J., & Martinez-Merino, V. (2004). Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide. Bioorganic & Medicinal Chemistry, 12(5), 963-8.

- PubMed. (2012). Marine Sponge/CuO Nanocrystal: A Natural and Efficient Catalyst for Sulfonamides Synthesis. Jundishapur Journal of Natural Pharmaceutical Products, 7(4), 134-9.

- RSC Publishing. (n.d.). Nature of sulfonyl deactivation/activation by metal catalysts.

- RSC Publishing. (n.d.).

- Laudadio, G., Barmpoutsis, E., Schotten, C., Struik, L., Govaerts, S., Browne, D. L., & Noël, T. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Organic Letters, 21(7), 2199–2203.

- PIRE-ECCI. (n.d.).

-

Organic Chemistry Portal. (2016). One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides. Retrieved from [Link]

Sources

- 1. Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiophene - Wikipedia [en.wikipedia.org]

- 3. impactfactor.org [impactfactor.org]

- 4. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. youtube.com [youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Catalyst Poisoning Testing [intertek.com]

- 14. studysmarter.co.uk [studysmarter.co.uk]

- 15. Analysis of Catalysts | tasconusa.com [tasconusa.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. Gulf Bio Analytical [gulfbioanalytical.com]

- 18. dcl-inc.com [dcl-inc.com]

- 19. Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid [scirp.org]

- 20. dcl-inc.com [dcl-inc.com]

Preventing homocoupling side reactions in thiophene cross-coupling

Welcome to the technical support center dedicated to a critical challenge in modern synthetic chemistry: the prevention of homocoupling side reactions in the cross-coupling of thiophenes. This guide is designed for researchers, scientists, and drug development professionals who utilize these powerful C-C bond-forming reactions. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reactions, maximize yields, and ensure the purity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of thiophene cross-coupling reactions?

A: Homocoupling is an undesired side reaction where two identical molecules couple with each other instead of with their intended reaction partner. In the context of thiophene cross-coupling, this can manifest in several ways:

-

Thiophene-Thiophene Homocoupling: Two molecules of the thiophene starting material couple to form a bithiophene species.

-

Organometallic Reagent Homocoupling: Two molecules of the coupling partner, such as a boronic acid (in Suzuki coupling) or an organostannane (in Stille coupling), react to form a dimer (e.g., a biphenyl from phenylboronic acid).[1][2]

-

Alkyne Homocoupling (Glaser Coupling): In Sonogashira reactions, two terminal alkyne molecules couple to form a 1,3-diyne.[3][4]

This side reaction consumes valuable starting materials, complicates purification, and ultimately lowers the yield of the desired cross-coupled product.

Q2: Why are thiophene derivatives particularly susceptible to homocoupling?

A: Thiophenes possess several characteristics that can make them prone to side reactions like homocoupling. The electron-rich nature of the thiophene ring can lead to facile oxidative addition and other interactions with the palladium catalyst. In direct C-H activation/arylation reactions, for instance, the reaction of the thiophene with the Pd(II) precatalyst (like Pd(OAc)₂) can lead to the formation of thiophene homocoupling products while generating the active Pd(0) species.[5][6] Furthermore, the reactivity of C-H and C-halogen bonds on the thiophene ring can be sensitive to the electronic and steric environment, sometimes creating a kinetic landscape where homocoupling is competitive with the desired cross-coupling pathway.

Q3: Which cross-coupling reactions are most commonly affected by this issue?

A: While possible in many palladium-catalyzed reactions, homocoupling is a well-documented challenge in several key transformations involving thiophenes:

-

Suzuki-Miyaura Coupling: Homocoupling of the boronic acid partner is a frequent issue, often promoted by the presence of Pd(II) species and oxygen.[1]

-

Direct C-H Arylation: Homocoupling of the thiophene substrate itself is a primary concern, especially when using certain palladium precatalysts.[5]

-

Sonogashira Coupling: The copper(I) co-catalyst, while accelerating the desired reaction, is a known promoter of oxidative alkyne homocoupling (Glaser coupling), particularly in the presence of oxygen.[3][7]

-

Stille Coupling: Homocoupling of the organostannane reagent is a common side reaction that can reduce the efficiency of the main process.[2]

Troubleshooting Guide: Issues & Solutions

This section addresses specific experimental problems related to homocoupling. The solutions provided are based on mechanistic understanding and established optimization strategies.

| Issue Encountered | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |

| High levels of boronic acid homocoupling in a Suzuki-Miyaura reaction. | 1. Presence of Oxygen: Dissolved oxygen can re-oxidize Pd(0) to Pd(II), which is known to promote the homocoupling of boronic acids.[1] 2. Inefficient Precatalyst Activation: Using a Pd(II) source without efficient reduction to the active Pd(0) catalyst can leave Pd(II) species available to catalyze homocoupling. 3. Suboptimal Base: The choice of base can impact catalyst stability and the rate of transmetalation. An inappropriate base might not facilitate the desired catalytic cycle efficiently, allowing side reactions to dominate.[8] | 1. Rigorous Degassing: Thoroughly degas all solvents and reagents (e.g., via sparging with argon or nitrogen, or freeze-pump-thaw cycles). Maintain a positive pressure of an inert atmosphere (N₂ or Ar) throughout the reaction. 2. Use a Pd(0) Source or Modern Precatalyst: Consider starting with a Pd(0) source like Pd₂(dba)₃ or using a well-defined precatalyst (e.g., a Buchwald G3 palladacycle) that ensures rapid and clean generation of the active L-Pd(0) species.[9] 3. Screen Bases: The optimal base is substrate-dependent. Screen common bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. Cesium carbonate is often effective for challenging couplings due to its high solubility and ability to accelerate reductive elimination.[3][8] |

| Significant Glaser homocoupling (diyne formation) in a Sonogashira reaction. | 1. Oxygen Exposure: The copper-catalyzed oxidative dimerization of alkynes is highly sensitive to the presence of oxygen.[4] 2. High Copper(I) Concentration: While catalytic, excess or highly active copper(I) can accelerate the undesired homocoupling pathway relative to the cross-coupling. | 1. Thorough Deoxygenation: As with Suzuki coupling, ensure the reaction is performed under strictly anaerobic conditions. 2. Employ Copper-Free Conditions: For sensitive substrates, switching to a copper-free Sonogashira protocol is highly effective. These methods often rely on highly active palladium/phosphine systems or the use of specific bases (like tetrabutylammonium fluoride) to facilitate the catalytic cycle without the need for a copper co-catalyst.[3][7] 3. Use a H₂/N₂ Atmosphere: Some protocols report that using a dilute hydrogen atmosphere can significantly diminish homocoupling by keeping the catalyst in its reduced, active state.[4] |

| Thiophene-thiophene homocoupling observed in a Direct C-H Arylation. | 1. Palladium(II) Precatalyst: The use of Pd(OAc)₂ as a precatalyst can directly react with the electron-rich thiophene to form homocoupled products during the in situ formation of the active Pd(0) catalyst.[5][6] | 1. Switch to a Pd(0) Precatalyst: Changing the precatalyst from Pd(OAc)₂ to a Pd(0) source like Pd₂(dba)₃ can effectively prevent the homocoupling of the thiophene starting material.[5][6] This avoids the initial oxidation of the heterocycle by the catalyst precursor. |

| Low yield of cross-coupled product, but starting materials are consumed. | 1. Catalyst Deactivation: The active catalyst may be degrading over the course of the reaction, leading to a stall. 2. Competing Side Reactions: Homocoupling or other decomposition pathways (e.g., protodeboronation in Suzuki coupling) are consuming the starting materials without forming the desired product.[3] | 1. Use a More Robust Ligand: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands stabilize the palladium center, promote the desired oxidative addition and reductive elimination steps, and can outcompete deactivation pathways.[8][9][10] 2. Optimize Reaction Parameters: Re-evaluate temperature, concentration, and reaction time. Lowering the temperature can sometimes suppress side reactions.[11] Ensure the purity of your starting materials, as impurities can poison the catalyst.[3] |

Visual Guides: Reaction Pathways and Troubleshooting

The following diagrams illustrate the key mechanistic steps and provide a logical workflow for addressing homocoupling issues.

Caption: Catalytic cycle showing desired cross-coupling pathway and points of divergence for homocoupling side reactions.

Caption: A decision-making workflow for troubleshooting and minimizing homocoupling side reactions.

Optimized Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromothiophene

This protocol provides a robust starting point for the coupling of an electron-rich heterocycle, with specific steps included to mitigate the risk of homocoupling.

Reaction: 3-Bromothiophene with Phenylboronic Acid

Materials:

-

3-Bromothiophene (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

-

Potassium Phosphate, tribasic (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Water (0.5 mL)

Step-by-Step Procedure:

-

Vessel Preparation: A flame-dried Schlenk flask equipped with a magnetic stir bar is allowed to cool to room temperature under a stream of dry argon or nitrogen.

-

Reagent Addition: To the flask, add Pd(OAc)₂ (4.5 mg), SPhos (16.4 mg), and K₃PO₄ (424 mg) under a positive pressure of inert gas.

-

Rationale: Using a well-defined, bulky phosphine ligand like SPhos promotes rapid reductive elimination and stabilizes the Pd(0) intermediate, which helps to outcompete side reactions.[8]

-

-

Solvent Addition and Degassing: Add toluene (5 mL) and water (0.5 mL) to the flask via syringe. Vigorously stir the mixture and sparge with argon for 20-30 minutes to ensure the removal of dissolved oxygen.

-

Rationale: Rigorous deoxygenation is the most critical step to prevent the oxidative homocoupling of phenylboronic acid.[1]

-

-

Substrate Addition: Add 3-bromothiophene (96 µL) and phenylboronic acid (146 mg) to the reaction mixture under the inert atmosphere.

-

Reaction Execution: Seal the flask and heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Rationale: Moderate heating ensures a sufficient reaction rate without excessively promoting decomposition or side reactions.

-

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-phenylthiophene.

References

-

Gundogdu, A. S., et al. (2022). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

-

Li, W., et al. (2023). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega. [Link]

-

ResearchGate (2001). Regioselective Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Novel 2,3-Disubstituted Thiophene Derivatives. Request PDF. [Link]

-

Chemistry LibreTexts (2023). Stille Coupling. [Link]

-

Potter, B., et al. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society. [Link]

-

Vantourout, J. C., et al. (2023). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. [Link]

-

RSC Publishing (2016). Highly efficient C–C cross-coupling for installing thiophene rings into π-conjugated systems. Organic Chemistry Frontiers. [Link]

-

Hilton, M. J., et al. (2019). Ligand Switchable Site Selectivity in C–H Alkenylation of Thiophenes by Turnover-Limiting Step Control. PMC. [Link]

-

Yoneda Labs (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Myers, A. (2011). The Stille Reaction. Chem 115 Course Material. [Link]

-

Cárdenas, D. J., et al. (2003). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry. [Link]

-

Pottera, B., et al. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society. [Link]

-

Anantharaj, S., et al. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Schimler, S. D., et al. (2022). Rethinking Catalyst Trapping in Ni-Catalyzed Thieno[3,2-b]thiophene Polymerization. PMC. [Link]

-

Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. [Link]

-

MilliporeSigma. Cross-Coupling Reactions Guide. [Link]

-

ResearchGate. Effects of reaction parameters. Download Table. [Link]

-

Ayad, T., et al. (2024). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances. [Link]

-

Espinet, P. & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. [Link]

-

Cera, G., et al. (2020). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. MDPI. [Link]

-

Wu, L., et al. (2007). Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water. Synlett. [Link]

-

ResearchGate (2000). Palladium-Catalyzed Coupling Reactions Towards the Synthesis of Well-Defined Thiophene-Oligomers. [Link]

-

Ciaffaglione, V., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]

-

Sharma, G. D., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing. [Link]

-

Wikipedia. Stille reaction. [Link]

-

Apollo - University of Cambridge Repository (2022). Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. [Link]

-

de Lang, R-J., et al. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews. [Link]

-

Roger, J., et al. (2014). Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes. Beilstein Journal of Organic Chemistry. [Link]

-

ChemRxiv (2024). Mechanisms and Site Selectivity of (Het)Ar–X Oxidative Addition to Pd(0) Are Controlled by Frontier Molecular Orbital Symmetry. [Link]

-

Hay, M. B. & Hicks, J. D. (2014). Science of Synthesis: Cross Coupling and Heck-Type Reactions 2. Thieme. [Link]

-